2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Chemical Stability Medicinal Chemistry Synthetic Intermediate

This 2-pyridyl fluoroazetidine dihydrochloride is the preferred starting material for syntheses involving acidic conditions. The 2-pyridyl substitution pattern confers stability against acid-mediated decomposition not present in the 3-pyridyl regioisomer, minimizing compound loss during acidic workups. The 3-fluoroazetidine moiety modulates basicity and lipophilicity critical for CNS penetration, making it a direct building block for CNS-focused libraries. The dihydrochloride salt ensures enhanced solubility and stability. Procurement requires cold-chain logistics: refrigerated storage (4°C) and ice-pack shipping to maintain integrity.

Molecular Formula C8H11Cl2FN2
Molecular Weight 225.09 g/mol
CAS No. 2742652-43-1
Cat. No. B6216134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
CAS2742652-43-1
Molecular FormulaC8H11Cl2FN2
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=N2)F.Cl.Cl
InChIInChI=1S/C8H9FN2.2ClH/c9-8(5-10-6-8)7-3-1-2-4-11-7;;/h1-4,10H,5-6H2;2*1H
InChIKeyFSXMJHVWSDSQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (CAS 2742652-43-1) for Scientific Procurement


2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (CAS: 2742652-43-1) is a fluorinated heterocyclic compound featuring a pyridine core linked to a 3-fluoroazetidine moiety, available as a dihydrochloride salt . It is classified within the azetidine derivative family and is primarily utilized as a chemical intermediate or building block in medicinal chemistry research . Basic physicochemical properties include a molecular formula of C8H11Cl2FN2 and a molecular weight of 225.09 g/mol . The dihydrochloride salt form is intended to enhance solubility and stability for research applications .

Why Generic Substitution of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is Scientifically Unjustified


Substitution of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride with a close regioisomer or non-fluorinated analog is not a simple interchange due to the potential for drastically altered chemical stability and biological interaction profiles. While direct comparative data for this specific compound is absent from the retrieved literature, class-level evidence demonstrates that the position of the pyridine substitution (2- vs. 3- vs. 4-) dramatically affects chemical stability in acidic conditions [1]. Furthermore, the presence and position of the fluorine atom on the azetidine ring is known to modulate critical properties like basicity, lipophilicity, and enzyme inhibition potency compared to other azetidine subtypes, such as cyanoazetidines [2]. These structural features collectively dictate the compound's unique behavior, making generic replacement a high-risk approach for consistent experimental outcomes.

Product-Specific Quantitative Evidence Guide for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride


Comparative Chemical Stability of 2-Pyridyl Azetidine Regioisomers Under Acidic Conditions

The 2-pyridyl substitution pattern on the azetidine ring confers significantly greater chemical stability compared to the 3-pyridyl analogue. This is based on class-level data showing that a 3-pyridyl azetidine analogue exhibited a short half-life (T1/2) of 3.8 hours under acidic conditions (pH 1.8), whereas the closely related 2-pyridyl and 4-pyridyl analogues were reported as stable to these conditions [1]. The target compound, featuring a 2-pyridyl moiety, is thus inferred to possess superior chemical stability compared to its 3-pyridyl regioisomer, which is a critical factor for reliable experimental manipulation and storage in acidic environments.

Chemical Stability Medicinal Chemistry Synthetic Intermediate

Vendor-Specified Purity and Physical Form for Reproducible Procurement

Reputable vendor datasheets specify that 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is supplied as a powder with a minimum purity of 95% . The specified storage temperature is 4 °C, and shipping with an ice pack is recommended to maintain integrity . These defined vendor specifications provide a concrete, verifiable baseline for procurement and quality control, which is essential for ensuring lot-to-lot consistency in research applications.

Quality Control Analytical Chemistry Procurement Specification

Inferred Stability Advantages of 3-Fluoroazetidine Scaffold Over Cyanoazetidines

The 3-fluoroazetidine motif, which is central to this compound, is associated with a reduced propensity for chemical instability compared to other azetidine subtypes like 2-cyanoazetidines. Literature reviews on azetidine-based DPP IV inhibitors note that select 3-fluoroazetidines display inhibitory potencies below 1 μM without the propensity for cyclization and chemical instability that plagues other subseries [1]. This class-level inference suggests that compounds containing the 3-fluoroazetidine group, including the target compound, may be inherently more chemically robust than their 2-cyanoazetidine counterparts.

Enzyme Inhibition Drug Discovery Structure-Activity Relationship (SAR)

Procurement Specifications: Storage and Handling Requirements

The vendor datasheet provides explicit handling and storage instructions crucial for maintaining compound integrity upon receipt. The compound is specified to be stored at 4 °C and shipped with an ice pack . This cold-chain requirement differentiates it from more stable, room-temperature-stable building blocks and must be factored into procurement and storage planning to prevent degradation and ensure experimental validity.

Compound Management Logistics Procurement

Recommended Research and Procurement Applications for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride


Synthesis of Acid-Stable Pyridyl-Azetidine Analogs

This compound is the preferred starting material for synthesizing 2-pyridyl azetidine-containing analogs intended for use in acidic conditions. As established, the 2-pyridyl substitution pattern confers stability against acid-mediated decomposition that is not present in the 3-pyridyl regioisomer [1]. Researchers developing synthetic routes involving acidic workups or conjugations should select this specific isomer to avoid compound loss and ensure successful synthesis.

Building Block for CNS-Targeted Compound Libraries

The 3-fluoroazetidine moiety is a valuable scaffold in medicinal chemistry, particularly for modulating physicochemical properties like basicity and lipophilicity relevant to CNS penetration [2]. This compound serves as a direct building block for creating focused libraries targeting CNS disorders, leveraging the class-level advantages of the 3-fluoroazetidine core.

Cold-Chain Managed Chemical Procurement

Procurement of this compound necessitates integration into a cold-chain logistics workflow. The explicit vendor requirement for refrigerated storage (4 °C) and ice-pack shipping must be planned for to maintain the compound's integrity from supplier to bench . Laboratories without established cold-storage protocols for small-molecule libraries should account for this requirement before ordering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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